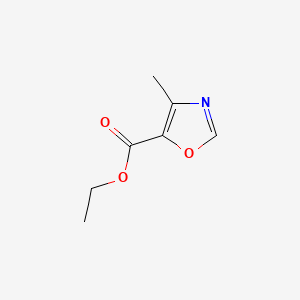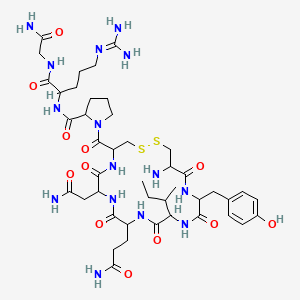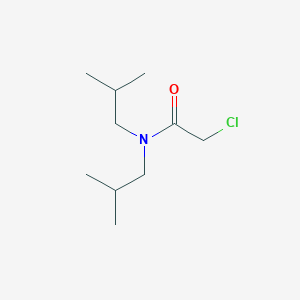
Phenyl 1,4-dihydroxy-2-naphthoate
Vue d'ensemble
Description
Phenyl 1,4-dihydroxy-2-naphthoate is a chemical compound with the molecular formula C17H12O4 . It has a molecular weight of 280.28 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C17H12O4/c18-15-10-14 (16 (19)13-9-5-4-8-12 (13)15)17 (20)21-11-6-2-1-3-7-11/h1-10,18-19H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a solid compound . The compound should be stored in a dry room at normal temperature . It appears as a light yellow to yellow to green powder to crystal .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Suzuki–Miyaura Reactions : Phenyl 1,4-dihydroxy-2-naphthoate is used in Suzuki cross-coupling reactions, yielding various 1,4-diaryl-2-naphthoates. These reactions demonstrate good site-selectivity due to electronic influences, with the first attack often occurring at the sterically more hindered position C-1 (Abid et al., 2010).
Infrared Spectrum and Photochemistry : Phenyl 1-hydroxy-2-naphthoate (a related compound) shows specific conformational stability and infrared spectrum characteristics. Its photochemical behavior includes photodecarbonylation, yielding certain byproducts under UV light (Sıdır et al., 2021).
Solvatochromism and Dipole Moment : Research on phenyl 1-hydroxy-2-naphthoate highlights its solvatochromic behavior and intramolecular hydrogen bonding, influencing dipole moments in different solvents. This compound shows significant changes in polarities between its ground and excited states (Sıdır & Sıdır, 2016).
Biomedical Applications
Biosynthesis in Bacteria : this compound plays a role in the biosynthesis of menaquinone (vitamin K2) in bacteria like Escherichia coli. It acts as a precursor in this pathway, indicating its biological significance (Shineberg & Young, 1976).
Anticancer Properties : Derivatives of 1,4-naphthoquinone, which include phenylaminosulfanyl moiety, have been synthesized and evaluated for their anticancer activity. These compounds, closely related to this compound, have shown potent cytotoxic activity against various cancer cell lines (Ravichandiran et al., 2019).
Material Science Applications
Organic Semiconductors : Derivatives of naphtho[1,8-bc:5,4-b'c']dithiophene, related to this compound, are used as high-performance semiconductors in organic field-effect transistors (OFETs). Their electronic properties vary based on the substituent groups, indicating their potential in electronic device applications (Takimiya et al., 2005).
Photofunctional Materials : Naphtho[2,1- e]-fused 1,2-azaphosphorine 2-oxides, similar in structure to this compound, exhibit strong fluorescence and self-dimerization. These properties are significant for developing new photofunctional materials and for applications in supramolecular chemistry (Deng et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation, contact with skin or eyes, and ensuring adequate ventilation .
Analyse Biochimique
Biochemical Properties
Phenyl 1,4-dihydroxy-2-naphthoate plays a significant role in biochemical reactions, particularly in the biosynthesis of menaquinone and phylloquinone . It interacts with enzymes such as 1,4-dihydroxy-2-naphthoyl-CoA hydrolase and 1,4-dihydroxy-2-naphthoate polyprenyltransferase , which are involved in the conversion of chorismate to 1,4-dihydroxy-2-naphthoate .
Cellular Effects
Its role in the biosynthesis of menaquinone suggests it may influence cell function by contributing to electron transport and cellular respiration .
Molecular Mechanism
This compound’s mechanism of action is primarily through its role in the biosynthesis of menaquinone . It is converted into demethylmenaquinone-9 by attaching a 40 carbon side chain to DHNA .
Metabolic Pathways
This compound is involved in the biosynthesis of menaquinones, phylloquinone, and several plant pigments . It is synthesized from chorismate via the classical menaquinone pathway or the alternative futalosine pathway .
Propriétés
IUPAC Name |
phenyl 1,4-dihydroxynaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4/c18-15-10-14(16(19)13-9-5-4-8-12(13)15)17(20)21-11-6-2-1-3-7-11/h1-10,18-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUXGEPGVNWEBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=C(C3=CC=CC=C3C(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074626 | |
| Record name | 2-Naphthalenecarboxylic acid, 1,4-dihydroxy-, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54978-55-1 | |
| Record name | Phenyl 1,4-dihydroxy-2-naphthalenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54978-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthalenecarboxylic acid, 1,4-dihydroxy-, phenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054978551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenecarboxylic acid, 1,4-dihydroxy-, phenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthalenecarboxylic acid, 1,4-dihydroxy-, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl 1,4-dihydroxy-2-naphthoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.000 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















